![molecular formula C23H12F3NO4S2 B3010777 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 385392-43-8](/img/structure/B3010777.png)
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a chromen-7-yl group, and a thiophene-2-carboxylate group. These groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives have been found to exhibit potent antimicrobial activity . They have shown significant inhibitory effects against a variety of Gram-positive and Gram-negative bacteria .
Antitubercular Activity
Recent research has highlighted the potential of benzothiazole-based compounds as effective anti-tubercular agents . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Anticancer Activity
Benzothiazole derivatives have been used in the development of potential anticancer agents . They have shown promising results against various cancer cell lines, including HepG2 liver cancer cells .
Antiviral Activity
Compounds containing the benzothiazole moiety have been found to be useful in the development of antiviral drugs . They have shown potent activity against various viruses, including dengue, flavivirus, and hepatitis C virus .
Neuroprotective Activity
Some benzothiazole derivatives have exhibited potent neuroprotective activity . They have been found to protect against neurotoxicity induced by amyloid-beta peptides .
Organic Light Emitting Diodes (OLEDs)
Benzothiazole-based compounds have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs) . These materials have shown strong emission, low turn-on voltages, and better electroluminescent performance than their ligand-based counterparts .
Synthesis of Novel Derivatives
Benzothiazole compounds have been used in the synthesis of novel derivatives . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of these derivatives using a one-pot C–C and C–N bond forming strategy .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been used to study the antibacterial potential of synthesized benzothiazole derivatives . This approach helps in understanding the relationship between the chemical structure of these compounds and their biological activity .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F3NO4S2/c1-11-14(30-22(29)16-7-4-10-32-16)9-8-12-18(28)17(20(23(24,25)26)31-19(11)12)21-27-13-5-2-3-6-15(13)33-21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHDBDUYZZONTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate |
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